molecular formula C9H12O2S B1376755 Ethyl 2-(5-methylthiophen-3-yl)acetate CAS No. 1261844-84-1

Ethyl 2-(5-methylthiophen-3-yl)acetate

Cat. No.: B1376755
CAS No.: 1261844-84-1
M. Wt: 184.26 g/mol
InChI Key: JXBHLUBJEBFTIT-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methylthiophen-3-yl)acetate is a thiophene-based ester compound characterized by a methyl-substituted thiophene ring linked to an ethyl acetate moiety. This compound is primarily utilized in research and industrial applications, particularly in organic synthesis and pharmaceutical intermediates. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica .

Properties

IUPAC Name

ethyl 2-(5-methylthiophen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-3-11-9(10)5-8-4-7(2)12-6-8/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBHLUBJEBFTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261844-84-1
Record name ethyl 2-(5-methylthiophen-3-yl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methylthiophen-3-yl)acetate typically involves the esterification of 5-methylthiophene-3-acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methylthiophen-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-methylthiophen-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methylthiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which may interact with various enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Derivatives

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1a)
  • Structure: Features a thiophene ring with amino, cyano, and methyl substituents.
  • Synthesis: Prepared via condensation of ethyl acetoacetate with malononitrile and sulfur under reflux, followed by neutralization and crystallization .
  • Key Differences: The amino and cyano groups enhance polarity compared to the simpler methyl substitution in the target compound.
Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate
  • Structure : Contains a thiophene ring conjugated with an ethenylcarbamoyl group and hydroxyl functionality.
  • Properties : Intramolecular hydrogen bonds (N–H⋯O and O–H⋯O) stabilize its conformation, a feature absent in the target compound. This structural rigidity may affect its role as an intermediate in synthesizing bioactive 4-hydroxy-2-pyridones .

Benzo[b]thiophene Derivatives

Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate
  • Structure : Incorporates a fused benzo[b]thiophene ring with a bromine substituent.
  • Properties :
    • Molecular weight: 299.188 g/mol (vs. ~210 g/mol estimated for the target compound).
    • LogP: 3.77 (higher hydrophobicity due to bromine and fused aromatic system) .
  • Applications : Bromine enhances steric bulk and electronic effects, making it suitable for cross-coupling reactions in medicinal chemistry.

Heterocyclic Esters with Imidazole or Pyrimidine Cores

Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate
  • Structure : Imidazole core with phenyl and acetate substituents.
  • Comparison : The imidazole ring introduces basicity (pKa ~7), unlike the neutral thiophene, altering solubility and bioavailability.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Structure : Pyrimidine ring with thietanyloxy and thioacetate groups.
  • Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-pyrimidin-2-ylthio)acetate and 2-chloromethylthiirane .
  • Key Differences : The pyrimidine core provides hydrogen-bonding sites (N atoms), enhancing interactions with biological targets like enzymes or nucleic acids.

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Weight (g/mol) LogP Key Functional Groups Biological Relevance
Ethyl 2-(5-methylthiophen-3-yl)acetate Thiophene ~210 (estimated) ~2.5* Methyl, acetate Research intermediate
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate Thiophene 224.25 ~1.8 Amino, cyano, methyl Synthetic intermediate
Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate Benzo[b]thiophene 299.188 3.77 Bromine, acetate Medicinal chemistry
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate Imidazole 294.33 ~3.2 Phenyl, acetate Kinase inhibition (hypothetical)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine 302.40 ~2.9 Thietanyloxy, thioacetate Antimicrobial potential

*Estimated using analogous thiophene derivatives.

Biological Activity

Ethyl 2-(5-methylthiophen-3-yl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methyl group and an ester functional group. The chemical structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₄O₂S
  • Molecular Weight : 214.30 g/mol

The compound undergoes various chemical reactions, including oxidation of the thiophene ring, which can lead to the formation of sulfoxides or other derivatives.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the ester group may undergo hydrolysis, releasing the active acid form that interacts with various enzymes and receptors.

Key Mechanisms:

  • Protein Interaction : The compound's thiophene structure allows for interactions with protein targets through π-π stacking.
  • Enzyme Modulation : Hydrolysis of the ester bond can yield biologically active acids that may modulate enzyme activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which are common among thiophene derivatives.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects, potentially making this compound a candidate for further investigation in inflammatory diseases.
  • Antitumor Potential : Compounds with similar structures have been studied for their antitumor activities, indicating a possible avenue for research into the anticancer efficacy of this compound.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-(thiophen-3-yl)acetateThiophene without methyl substitutionModerate antimicrobial activity
Ethyl 2-(2-methylthiophen-3-yl)acetateMethyl at position 2 on thiopheneAnti-inflammatory properties
Ethyl 2-(4-methylthiophen-3-yl)acetateMethyl at position 4 on thiophenePotential antitumor activity
This compound Methyl at position 5 on thiopheneInvestigated for antimicrobial and anti-inflammatory effects

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • Antimicrobial Studies : A study investigating various thiophene derivatives revealed that certain substitutions enhance antimicrobial efficacy against specific pathogens.
  • In Vivo Studies : Research on related compounds showed promising results in animal models for inflammatory conditions, suggesting a potential therapeutic role for this compound.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between similar thiophene derivatives and target proteins involved in inflammation and cancer pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(5-methylthiophen-3-yl)acetate
Reactant of Route 2
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Ethyl 2-(5-methylthiophen-3-yl)acetate

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